molecular formula C22H16FNO4S B281566 4-fluoro-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide

4-fluoro-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide

Cat. No. B281566
M. Wt: 409.4 g/mol
InChI Key: ABAMYNWKZNNOLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various types of cancer and is involved in the regulation of pH in cancer cells. By inhibiting CA IX, this compound disrupts the pH regulation in cancer cells, leading to their death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-fluoro-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide have been extensively studied. This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-fluoro-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide in lab experiments is its potent antiproliferative activity against various cancer cell lines. Additionally, this compound has shown selectivity towards cancer cells, making it a promising candidate for targeted therapy. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires specialized equipment and expertise.

Future Directions

There are several future directions for the research on 4-fluoro-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide. One of the potential directions is the development of novel derivatives of this compound with improved potency and selectivity towards cancer cells. Additionally, the use of this compound in combination with other anticancer agents could potentially lead to synergistic effects. Furthermore, the investigation of the mechanism of action of this compound could provide insights into the regulation of pH in cancer cells and lead to the development of new therapeutic targets.

Synthesis Methods

The synthesis of 4-fluoro-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide involves a multistep process that requires specialized equipment and expertise. The initial step involves the preparation of 7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-carboxylic acid, which is then reacted with 4-fluorobenzenesulfonyl chloride to obtain the intermediate product. The final step involves the reaction of the intermediate product with ammonia to obtain the desired compound.

Scientific Research Applications

4-fluoro-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide has shown promising results in various scientific research applications. One of the most significant applications of this compound is its potential as an anticancer agent. Studies have shown that this compound has potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis.

properties

Molecular Formula

C22H16FNO4S

Molecular Weight

409.4 g/mol

IUPAC Name

4-fluoro-N-(7-oxo-9,10-dihydro-8H-naphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide

InChI

InChI=1S/C22H16FNO4S/c23-13-8-10-14(11-9-13)29(26,27)24-18-12-17-21-19(25)6-3-7-20(21)28-22(17)16-5-2-1-4-15(16)18/h1-2,4-5,8-12,24H,3,6-7H2

InChI Key

ABAMYNWKZNNOLF-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=O)C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=C(C=C5)F

Canonical SMILES

C1CC2=C(C(=O)C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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